
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-isobutyloxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-isobutyloxalamide is an intricate organic molecule that has garnered attention due to its unique structural properties. The inclusion of both isoquinoline and thiophene rings linked by an oxalamide bridge allows this compound to exhibit a range of chemical behaviors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the formation of the intermediate structures of isoquinoline and thiophene rings. A step-by-step approach includes:
Formation of 3,4-dihydroisoquinoline: : This is generally achieved through the Bischler-Napieralski reaction. In this reaction, a β-phenylethylamine derivative is cyclized in the presence of a Lewis acid to form the isoquinoline nucleus.
Thiophene Ring Formation: : The thiophene ring can be synthesized via the Paal-Knorr synthesis where a 1,4-diketone reacts with elemental sulfur.
Linking via Oxalamide Bridge: : The coupling of these two ring systems is facilitated by oxalyl chloride in the presence of a base. This reaction results in the formation of the oxalamide linkage.
Industrial Production Methods
Industrial production may involve streamlined methods such as flow chemistry to increase yield and efficiency. Using automated synthesizers can help in scaling up the production with stringent control over reaction conditions.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, such as:
Oxidation: : Typically occurs at the thiophene ring, resulting in sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions could occur at the isoquinoline ring leading to tetrahydroisoquinoline derivatives.
Substitution: : Electrophilic substitution can occur at the thiophene ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: : Use of peracids like m-chloroperbenzoic acid.
Reduction: : Hydrogenation using palladium on carbon.
Substitution: : Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: : Sulfoxide and sulfone derivatives.
Reduction: : Tetrahydroisoquinoline derivatives.
Substitution: : Acylated derivatives at the thiophene ring.
科学研究应用
This compound finds utility in various fields:
Chemistry: : It serves as a precursor for the synthesis of complex polycyclic compounds.
Biology: : Used in studying the interactions with various biological targets due to its bioactive scaffolds.
Medicine: : Potential candidate for drug discovery, especially targeting neurological diseases due to its isoquinoline moiety.
Industry: : Functions as a ligand in catalysis and a component in the development of electronic materials.
作用机制
Molecular Targets and Pathways
The compound's mechanism of action in biological systems primarily revolves around its ability to interact with neurotransmitter receptors, affecting signal transduction pathways. The thiophene and isoquinoline rings may mimic endogenous ligands, facilitating binding to specific receptor sites, and modulating their activity.
相似化合物的比较
Similar Compounds
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(phenyl)ethyl)-N2-isobutyloxalamide: : Lacks the thiophene ring, potentially altering its electronic properties and biological activity.
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isobutyloxalamide: : Contains a furan ring instead of thiophene, influencing reactivity and bioavailability.
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-2-yl)ethyl)-N2-isobutyloxalamide: : Incorporates a pyridine ring, impacting its interaction with biological targets.
Uniqueness
The presence of the thiophene ring in N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-isobutyloxalamide offers distinct electronic properties and potential aromatic stabilization, making it a unique candidate for diverse applications in medicinal chemistry and materials science.
属性
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-15(2)12-22-20(25)21(26)23-13-18(19-8-5-11-27-19)24-10-9-16-6-3-4-7-17(16)14-24/h3-8,11,15,18H,9-10,12-14H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMVRRYFKVKOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[(2,3,4,5,6-Pentamethylphenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2676485.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(cyclopentylthio)acetamide](/img/structure/B2676488.png)
![3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2676490.png)
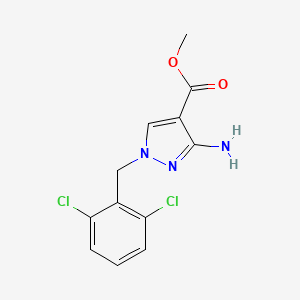
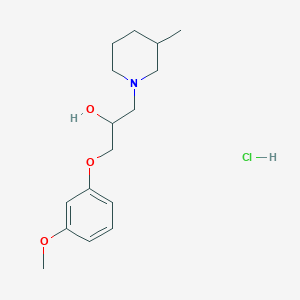
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2676493.png)

![8-methyl-N'-[2-(2-thienyl)acetyl]-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2676497.png)
![ethyl 3-cyano-2-(2-iodobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2676499.png)
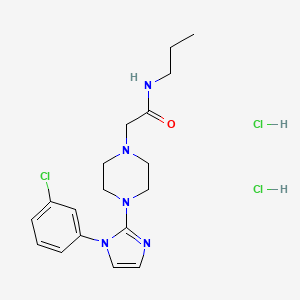
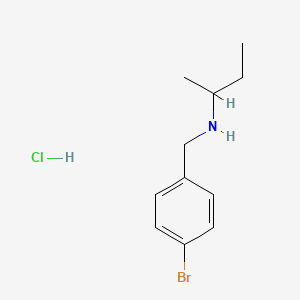
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B2676504.png)
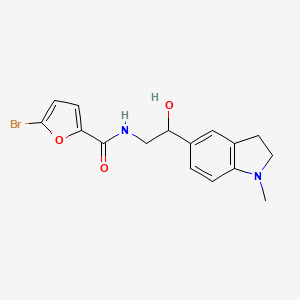
![2-Chloro-1-(4-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)propan-1-one](/img/structure/B2676506.png)
